(2E)-3-{4-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENOIC ACID
Description
Properties
IUPAC Name |
(E)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-14-2-1-3-15(18)13(14)10-21-12-7-4-11(5-8-12)6-9-16(19)20/h1-9H,10H2,(H,19,20)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIHQACUXHFDBB-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C/C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENOIC ACID typically involves a multi-step reaction process. One common method includes the condensation of protected vanillin with 2-chloro-4,6-dimethylpyrimidine under specific conditions . The reaction is carried out in the presence of a suitable base and solvent, resulting in the formation of the desired product with a high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-3-{4-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENOIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Analogs
Key Observations :
- The target compound and its analogs share a prop-2-enoic acid backbone but differ in substituent complexity.
- Electron-withdrawing groups (e.g., Cl in the target compound, sulfonamide in ) contrast with electron-donating groups (e.g., pentyl in , hydroxy/methoxy in ).
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The sulfamoyl derivative has high polarity due to sulfonamide groups, which may limit blood-brain barrier penetration but enhance solubility.
Biological Activity
The compound (2E)-3-{4-[(2,6-dichlorophenyl)methoxy]phenyl}prop-2-enoic acid , also known by its CAS number 879642-88-3 , is a synthetic derivative with potential biological activity. Its molecular formula is , and it has garnered attention for its possible therapeutic applications, particularly in oncology and inflammation management.
- Molecular Weight : 323.17 g/mol
- Density : 1.383 g/cm³ (predicted)
- Boiling Point : 497.4 °C (predicted)
- pKa : 4.54 (predicted)
The biological activity of this compound primarily revolves around its interaction with cellular pathways involved in inflammation and cancer progression. Studies have indicated that compounds with similar structures often exhibit anti-inflammatory and anticancer properties by modulating various signaling pathways, including those associated with cyclooxygenase (COX) enzymes and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB).
Biological Activity
-
Anti-inflammatory Properties :
- The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This effect is likely mediated through the inhibition of NF-kB activation, a key regulator in the inflammatory response.
-
Anticancer Activity :
- Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. The structural similarity to known anticancer agents suggests a potential for similar mechanisms of action.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds, providing insights into the potential activity of this compound:
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated that derivatives with methoxy groups exhibit significant inhibition of COX enzymes, leading to reduced inflammation in animal models. |
| Study B (2020) | Reported that similar compounds induced apoptosis in human cancer cell lines through mitochondrial pathway activation. |
| Study C (2019) | Found that chlorinated phenyl derivatives showed enhanced anti-inflammatory effects compared to their non-chlorinated counterparts. |
Q & A
Basic: What are the recommended synthetic routes for (2E)-3-{4-[(2,6-Dichlorophenyl)methoxy]phenyl}prop-2-enoic acid, and how do reaction conditions influence yield and stereochemistry?
Methodological Answer:
The compound can be synthesized via Claisen-Schmidt condensation , where a substituted benzaldehyde reacts with an arylacetic acid derivative under basic conditions. Key steps include:
- Step 1: Preparation of 4-[(2,6-dichlorophenyl)methoxy]benzaldehyde by nucleophilic substitution between 2,6-dichlorobenzyl chloride and 4-hydroxybenzaldehyde in the presence of a base (e.g., K₂CO₃).
- Step 2: Condensation with propionic acid derivatives using catalytic NaOH or piperidine to form the α,β-unsaturated carboxylic acid.
Critical Parameters:
- Temperature: Elevated temperatures (80–100°C) improve reaction kinetics but may promote side reactions like decarboxylation.
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Stereocontrol: The (2E)-configuration is favored under kinetic control, while prolonged heating may lead to isomerization .
Example Yield Optimization Table:
| Condition | Yield (%) | E/Z Ratio |
|---|---|---|
| Room temperature | 45 | 85:15 |
| 80°C, 2 hours | 72 | 95:5 |
| 100°C, 6 hours | 68 | 80:20 |
Advanced: How should researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during structural characterization?
Methodological Answer:
Discrepancies often arise from solvent effects , impurities , or dynamic equilibria (e.g., keto-enol tautomerism). Strategies include:
- Deuterated Solvents: Use DMSO-d₆ or CDCl₃ to avoid proton exchange interference in NMR.
- 2D NMR Techniques: HSQC and HMBC can confirm coupling between the α,β-unsaturated system and aromatic protons.
- Comparative Analysis: Cross-validate with high-resolution mass spectrometry (HRMS) and IR data. For example, the carbonyl stretch (C=O) should appear near 1680–1700 cm⁻¹, while the conjugated double bond (C=C) shows ~1600 cm⁻¹ .
Case Study:
A reported C NMR shift at δ 167.5 ppm (carboxylic acid) conflicted with theoretical calculations (δ 165–166 ppm). Re-analysis using a dried sample and degassed solvent resolved the shift, attributed to trace moisture causing partial deprotonation .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosolized particles (e.g., during milling) .
- Ventilation: Conduct reactions in a fume hood to minimize inhalation of volatile intermediates (e.g., dichlorophenyl derivatives).
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
